molecular formula C12H18N6O B12839932 N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide

N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B12839932
M. Wt: 262.31 g/mol
InChI Key: DGFRHQOYTZYTTM-UQNWOCKMSA-N
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Description

N'-(6-(2-((Dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is a heterocyclic compound featuring a pyridine core substituted with a hydrazinecarboximidamide moiety. The structure includes a dimethylamino group at the methylene position of the hydrazine chain and a formimidamide group linked to the pyridine ring.

Key structural characteristics:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 2.
  • Hydrazinecarboximidamide: A functional group combining hydrazine and formimidamide, enabling hydrogen bonding and metal coordination.
  • Dimethylamino substituent: Enhances lipophilicity and modulates electronic properties.

Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and semicarbazides) often involve condensation reactions between hydrazides and carbonyl-containing reagents, followed by characterization via NMR, HRMS, and X-ray diffraction .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

N,6-bis[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8+,14-9+

InChI Key

DGFRHQOYTZYTTM-UQNWOCKMSA-N

Isomeric SMILES

CN(C)/C=N/C1=CC=CC(=N1)C(=O)N/N=C/N(C)C

Canonical SMILES

CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Functional Groups Key Substituents Biological Activity (IC₅₀ or EC₅₀)
Target Compound Pyridine + hydrazine Formimidamide, dimethylamino 6-pyridinyl, dimethylamino-methylene Not reported
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Pyridine + thiosemicarbazide Thioamide, dimethylphenyl 2,5-dimethylphenyl 0.8 µM (MCF-7 breast cancer)
(E)-N'-(1-(5-((Dimethylamino)methyl)pyridin-2-yl)-2-methylbut-3-en-1-ylidene)-1H-imidazole-1-carbothiohydrazide Pyridine + thiosemicarbazide Thioamide, dimethylamino-methyl 5-((dimethylamino)methyl)pyridin-2-yl Enhanced drug efficacy (in silico)
6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives Nicotinohydrazide Semicarbazide, methoxynaphthyl 6-methoxynaphthalen-2-yl Anticancer (varies by substituent)

Key Observations :

  • Thioamide vs. Formimidamide : The replacement of the thioamide group (in ) with a formimidamide moiety in the target compound may alter electronic properties and bioavailability. Thioamides exhibit stronger metal-chelating capacity, critical for anticancer activity .
  • Substituent Effects: The dimethylamino group in the target compound enhances lipophilicity compared to methoxy or methyl groups in analogs .
  • Pyridine vs.
Computational Insights

Substituents like dimethylamino groups likely polarize the electron density, enhancing binding to biological targets.

Biological Activity

N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H18N6O
  • Molecular Weight : 262.31 g/mol
  • IUPAC Name : N,6-bis[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide
  • InChI Key : DGFRHQOYTZYTTM-UQNWOCKMSA-N

The compound features a pyridine ring and multiple functional groups, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to alterations in their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, impacting cellular functions.
  • Signal Transduction Modulation : It could influence signaling pathways by interacting with receptors, affecting cellular responses.
  • Nucleic Acid Interaction : The compound's structure allows it to potentially bind to DNA or RNA, which may affect gene expression and protein synthesis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal Carcinoma)15Induction of apoptosis via caspase activation
HEP2 (Epidermoid Carcinoma)20Inhibition of proliferation through cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anticonvulsant Activity

In a related study on compounds with similar structures, it was found that certain derivatives exhibited anticonvulsant properties. Although specific data on this compound is limited, the structural similarities imply potential activity against seizures.

Case Studies

  • In Vitro Studies : A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed significant reductions in cell viability at concentrations above 10 µM.
  • Animal Models : Preliminary in vivo studies demonstrated that administration of the compound in mice led to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.

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